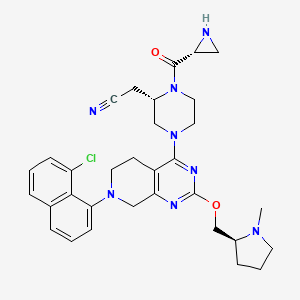

KRAS G12D inhibitor 6

Description

BenchChem offers high-quality KRAS G12D inhibitor 6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about KRAS G12D inhibitor 6 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C32H37ClN8O2 |

|---|---|

Molecular Weight |

601.1 g/mol |

IUPAC Name |

2-[(2S)-1-[(2R)-aziridine-2-carbonyl]-4-[7-(8-chloronaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperazin-2-yl]acetonitrile |

InChI |

InChI=1S/C32H37ClN8O2/c1-38-13-4-7-23(38)20-43-32-36-27-19-39(28-9-3-6-21-5-2-8-25(33)29(21)28)14-11-24(27)30(37-32)40-15-16-41(22(18-40)10-12-34)31(42)26-17-35-26/h2-3,5-6,8-9,22-23,26,35H,4,7,10-11,13-20H2,1H3/t22-,23-,26+/m0/s1 |

InChI Key |

CSLYXEVBZNMNDE-JCYRPKCISA-N |

Isomeric SMILES |

CN1CCC[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)[C@H]7CN7 |

Canonical SMILES |

CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN(C(C6)CC#N)C(=O)C7CN7 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of KRAS G12D Inhibitors

This technical guide provides a comprehensive overview of the mechanism of action for KRAS G12D inhibitors, with a primary focus on MRTX1133, a leading non-covalent, potent, and selective inhibitor. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to KRAS G12D Inhibition

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in cell signaling. Mutations in the KRAS gene are among the most common drivers of human cancers, including pancreatic, colorectal, and lung cancers.[1][2][3][4] The G12D mutation, where glycine at codon 12 is replaced by aspartic acid, is particularly prevalent and leads to a constitutively active KRAS protein, driving uncontrolled cell proliferation and survival.[2][4][5] For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the lack of deep binding pockets on its surface.[1][6] The development of specific inhibitors, such as MRTX1133, represents a significant breakthrough in targeting this oncogene.

MRTX1133 is a potent, selective, and non-covalent small molecule inhibitor of KRAS G12D.[5][6][7] It has demonstrated robust anti-tumor efficacy in both in vitro and in vivo preclinical models, leading to its investigation in clinical trials.[5] This guide will dissect its core mechanism of action, from direct molecular interactions to downstream cellular effects.

Core Mechanism of Action

The inhibitory action of MRTX1133 is a multi-faceted process that involves direct binding to the mutant KRAS protein, which in turn blocks its ability to activate downstream pro-proliferative signaling pathways.

MRTX1133 uniquely targets the KRAS G12D protein through a non-covalent binding mechanism.[5][8] This is a key distinction from some KRAS G12C inhibitors that form a covalent bond with the mutant cysteine residue.

-

Binding Site: MRTX1133 binds to an allosteric pocket located between switch-I and switch-II (the switch-II pocket).[4][7][9][10] This pocket is induced by the inhibitor's binding.[9]

-

State-Specific Binding: A remarkable feature of MRTX1133 is its ability to bind to KRAS G12D in both its inactive, GDP-bound state and its active, GTP-bound state.[4][6][9][10] This dual-state targeting contributes to its potent inhibitory activity.

-

Conformational Stabilization: Upon binding, MRTX1133 stabilizes the switch-II region of KRAS G12D.[6] This interaction maintains the switch-I region in a dynamically inactive conformation, even when the protein is bound to GTP.[6] This prevents the conformational changes necessary for KRAS to engage with its downstream effector proteins.[1][7]

-

Salt-Bridge Formation: Structural studies have revealed that potent inhibitors can form a salt bridge between a piperazine moiety on the inhibitor and the mutant aspartic acid residue at position 12 (D12) of the KRAS protein.[9]

By locking KRAS G12D in an inactive conformation, MRTX1133 effectively blocks its function, leading to the suppression of key oncogenic signaling pathways. The KRAS G12D mutation typically leads to the constitutive activation of pathways like the RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which drive cell proliferation and survival.[3][5]

-

Disruption of Protein-Protein Interactions: The inhibitor's binding to the switch-II pocket sterically hinders the interaction of KRAS G12D with its downstream effectors, most notably the RAF kinases (e.g., CRAF/RAF1).[1][7][9][11]

-

Inhibition of Nucleotide Exchange: MRTX1133 has been shown to prevent the Son of Sevenless 1 (SOS1)-catalyzed exchange of GDP for GTP, further locking KRAS in an inactive state.[1][7]

-

Suppression of MAPK and PI3K/AKT Pathways: Consequently, the phosphorylation and activation of downstream kinases such as ERK and AKT are potently inhibited.[6][7][12] This leads to cell cycle arrest and apoptosis in KRAS G12D-mutant cancer cells.[13]

The overall mechanism is depicted in the signaling pathway diagram below.

Quantitative Efficacy Data

The potency and selectivity of MRTX1133 have been quantified through various biochemical and cellular assays. The data underscores its high affinity for the KRAS G12D mutant and its specificity over the wild-type (WT) protein.

| Parameter | Value | Cell Line / Condition | Description | Reference |

| KD | ~0.2 pM | GDP-loaded KRAS G12D | Dissociation constant, a measure of binding affinity. | [6] |

| IC50 | <2 nM | Biochemical Assay | Concentration for 50% inhibition in a biochemical assay. | [6] |

| IC50 | 2 nM | AGS (ERK Phosphorylation) | Concentration for 50% inhibition of ERK phosphorylation. | [7] |

| IC50 | 6 nM | AGS (Cell Viability) | Concentration for 50% inhibition of cell viability. | [7] |

| Selectivity | ~700-fold | KRAS G12D vs KRAS WT | Ratio of binding affinity for mutant vs wild-type KRAS. | [6] |

| Selectivity | >500-fold | AGS (G12D) vs MKN1 (WT) | Ratio of cell viability IC50 in mutant vs wild-type cell lines. | [7] |

Key Experimental Protocols

The characterization of KRAS G12D inhibitors like MRTX1133 relies on a suite of biochemical, cellular, and in vivo experiments.

-

Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): These techniques are used to directly measure the binding affinity (KD) and kinetics of the inhibitor to purified KRAS G12D protein. ITC can also determine binding to both GDP- and GTP-bound states.[9]

-

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): This assay is used to quantify the disruption of protein-protein interactions. For example, it can measure the ability of an inhibitor to block the binding of KRAS G12D to the RAS-binding domain (RBD) of RAF1.[7][10] The protocol involves incubating biotinylated KRAS G12D with GST-tagged RAF-RBD in the presence of the inhibitor, followed by the addition of streptavidin donor beads and anti-GST acceptor beads. A decrease in the luminescent signal indicates disruption of the interaction.

-

ERK Phosphorylation Assay (Western Blot or ELISA): KRAS G12D mutant cancer cells (e.g., AGS, Panc 04.03) are treated with a dose range of the inhibitor for a specified time (e.g., 6-24 hours).[14] Cell lysates are then collected, and the levels of phosphorylated ERK (p-ERK) and total ERK are measured by Western blot or ELISA to determine the IC50 for pathway inhibition.[1][7]

-

Cell Viability / Proliferation Assay (e.g., MTT, CellTiter-Glo): Cancer cell lines with the KRAS G12D mutation are seeded in 96-well plates and treated with the inhibitor for an extended period (e.g., 3-5 days). Cell viability is then assessed using a colorimetric (MTT) or luminescent (CellTiter-Glo) readout to determine the IC50 for growth inhibition.[7][15]

-

Colony Formation Assay: This long-term assay measures the ability of single cells to proliferate and form colonies. Cells are seeded at low density, treated with the inhibitor, and allowed to grow for 1-2 weeks. The number and size of colonies are then quantified to assess the inhibitor's cytostatic or cytotoxic effects.[15]

-

Xenograft Studies: Human cancer cells with the KRAS G12D mutation are implanted subcutaneously or orthotopically into immunocompromised mice.[7][12] Once tumors are established, mice are treated with the inhibitor or a vehicle control. Tumor volume is measured regularly to assess anti-tumor efficacy.[1] At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., measuring p-ERK levels).[1]

The following diagram illustrates a general workflow for inhibitor characterization.

Mechanisms of Resistance

Despite the initial efficacy of KRAS G12D inhibitors, cancer cells can develop resistance. Understanding these mechanisms is crucial for developing effective combination therapies. A primary mechanism of acquired resistance is the feedback activation of upstream signaling pathways.

-

Feedback Activation of EGFR/WT-RAS: Inhibition of KRAS G12D can lead to a compensatory feedback loop that reactivates the epidermal growth factor receptor (EGFR).[5][8][12] This reactivation can then signal through wild-type RAS isoforms (HRAS, NRAS) to restore downstream pathway activity (p-ERK, p-AKT), thereby bypassing the inhibitor's effects.[12] This has prompted clinical investigation into combination therapies, such as pairing MRTX1133 with EGFR inhibitors like cetuximab or pan-ERBB inhibitors like afatinib.[5][8][12]

Conclusion

KRAS G12D inhibitors, exemplified by MRTX1133, represent a paradigm shift in the treatment of KRAS-mutant cancers. Their mechanism of action relies on non-covalent, high-affinity binding to an allosteric pocket in the mutant protein, which locks it in an inactive state and prevents downstream signal transduction. This leads to potent and selective inhibition of cancer cell growth. While challenges such as acquired resistance remain, the detailed understanding of this inhibitor's mechanism provides a rational basis for the development of next-generation agents and combination strategies to deliver durable clinical benefits to patients.[7]

References

- 1. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]

- 3. K-RasG12D has an allosteric small molecule binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jetir.org [jetir.org]

- 5. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. MRTX1133’s promise for treating KRASG12D-mutant pancreatic cancer - Haidar - Journal of Gastrointestinal Oncology [jgo.amegroups.org]

- 9. biorxiv.org [biorxiv.org]

- 10. Discovery of KRB-456, a KRAS G12D Switch-I/II Allosteric Pocket Binder That Inhibits the Growth of Pancreatic Cancer Patient-derived Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Feedback activation of EGFR/wild-type RAS signaling axis limits KRASG12D inhibitor efficacy in KRASG12D-mutated colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ascopubs.org [ascopubs.org]

- 15. researchgate.net [researchgate.net]

The Discovery and Synthesis of KRAS G12D Inhibitor 6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The KRAS oncogene, particularly with the G12D mutation, has long been considered an "undruggable" target in cancer therapy. This mutation is prevalent in some of the most aggressive cancers, including pancreatic, colorectal, and lung adenocarcinomas. However, recent breakthroughs in structure-based drug design have led to the development of potent and selective inhibitors. This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical evaluation of a notable KRAS G12D inhibitor, referred to in key literature as "inhibitor 6," a representative of the pyrido[4,3-d]pyrimidine class of compounds.

The Challenge of Targeting KRAS G12D

The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival. The G12D mutation, a substitution of glycine with aspartic acid at codon 12, impairs the intrinsic GTPase activity of KRAS. This results in the protein being locked in a constitutively active, GTP-bound state, leading to uncontrolled downstream signaling and oncogenesis. The primary signaling cascades hyperactivated by oncogenic KRAS G12D include the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.

Discovery of Pyrido[4,3-d]pyrimidine-Based Inhibitors

The discovery of KRAS G12D inhibitor 6 and its analogues stemmed from a structure-based drug design approach.[1] This strategy leverages the three-dimensional structure of the target protein to design molecules that can bind with high affinity and selectivity. A key breakthrough was the identification of a cryptic "switch-II" pocket on the KRAS protein, which is accessible in the inactive, GDP-bound state.

Inhibitor 6 belongs to a series of multisubstituted pyrido[4,3-d]pyrimidine analogues. The design of these compounds was optimized to form a critical salt bridge interaction with the mutant aspartate-12 residue, a key feature for selectivity over wild-type KRAS.[2]

Synthesis of KRAS G12D Inhibitor 6

The synthesis of KRAS G12D inhibitor 6 and its analogues generally follows a multi-step synthetic route involving the construction of the core pyrido[4,3-d]pyrimidine scaffold, followed by the introduction of various substituents to optimize potency and pharmacokinetic properties. While the exact, detailed synthesis protocol for a specific "inhibitor 6" can vary between originating research groups, a generalizable synthetic scheme for this class of compounds is outlined below.

Experimental Protocol: General Synthesis of a Pyrido[4,3-d]pyrimidine KRAS G12D Inhibitor

This protocol is a representative synthesis for the core scaffold and subsequent modifications.

Step 1: Synthesis of the Pyrido[4,3-d]pyrimidine Core

-

Starting Materials: Commercially available substituted aminopyridines and pyrimidine precursors.

-

Reaction: A condensation reaction between the aminopyridine and a suitably functionalized pyrimidine derivative is performed. This is often carried out in a high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

-

Purification: The resulting pyrido[4,3-d]pyrimidine core is purified using column chromatography on silica gel.

Step 2: Functionalization of the Core Structure

-

Halogenation: A halogen, typically chlorine or bromine, is introduced at a specific position on the pyrido[4,3-d]pyrimidine core to enable subsequent cross-coupling reactions. This is often achieved using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS).

-

Suzuki or Buchwald-Hartwig Cross-Coupling: The halogenated intermediate is then subjected to a palladium-catalyzed cross-coupling reaction to introduce various aryl or heteroaryl groups.

-

Introduction of the Targeting Moiety: A key step is the introduction of a side chain containing a basic amine, such as a piperazine or a bridged amine, which is crucial for the interaction with the Asp12 residue of KRAS G12D. This is typically achieved via nucleophilic aromatic substitution.

-

Final Purification: The final compound is purified by reverse-phase high-performance liquid chromatography (HPLC) to yield the desired inhibitor.

In Vitro and In Vivo Evaluation

The efficacy of KRAS G12D inhibitor 6 and its analogues has been demonstrated through a series of in vitro and in vivo experiments.

Quantitative Data Summary

The following tables summarize the key quantitative data for representative pyrido[4,3-d]pyrimidine-based KRAS G12D inhibitors.

| Compound | KRAS G12D IC50 (nM) | Cell Line | pERK IC50 (nM) | Reference |

| Inhibitor 6 (analogue) | <100 | AGS | <500 | [3][4] |

| Compound 10c | >10,000 | - | 1,400 | [5][6] |

| Compound 10k | 9 | - | >10,000 | [5][6] |

| Compound 22 | - | AsPC-1 | 1.1 | [1] |

| Compound 28 | - | AsPC-1 | 0.8 | [1] |

| Compound 31 | - | AsPC-1 | 0.3 | [1] |

Table 1: In Vitro Potency of Pyrido[4,3-d]pyrimidine KRAS G12D Inhibitors

| Compound | Animal Model | Dose | Tumor Growth Inhibition (%) | Reference |

| TH-Z827 | Nude mice with Panc 04.03 xenografts | 10 mg/kg | Significant reduction | [2] |

| TH-Z835 | Nude mice with Panc 04.03 xenografts | 30 mg/kg | Significant reduction | [2] |

| Analogues 22, 28, 31 | AsPC-1 xenograft mouse models | 20 mg/kg BID (i.p.) | ~70% | [7] |

Table 2: In Vivo Efficacy of Pyrido[4,3-d]pyrimidine KRAS G12D Inhibitors

Experimental Protocols

4.2.1. pERK Inhibition Assay (Western Blot)

-

Cell Culture: KRAS G12D mutant cell lines (e.g., AsPC-1, PANC-1) are cultured in appropriate media until they reach 70-80% confluency.

-

Treatment: Cells are treated with varying concentrations of the KRAS G12D inhibitor for a specified time (e.g., 24 hours).

-

Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK (pERK), total ERK, and a loading control (e.g., GAPDH).

-

Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

Quantification: Band intensities are quantified using densitometry software, and the pERK/total ERK ratio is calculated.

4.2.2. Cell Viability Assay (CellTiter-Glo® 3D)

-

Spheroid Formation: Cancer cells are seeded in ultra-low attachment plates to form 3D spheroids.[8]

-

Treatment: Spheroids are treated with a dilution series of the inhibitor for 72 hours.

-

Assay: An equal volume of CellTiter-Glo® 3D reagent is added to each well.[9][10]

-

Lysis and Signal Stabilization: The plate is shaken for 5 minutes to induce cell lysis, followed by a 25-minute incubation at room temperature to stabilize the luminescent signal.[10]

-

Measurement: Luminescence is measured using a plate reader.

-

Data Analysis: The IC50 values are calculated by fitting the data to a dose-response curve.

4.2.3. In Vivo Xenograft Model

-

Cell Implantation: Human pancreatic cancer cells with the KRAS G12D mutation (e.g., AsPC-1) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).[11][12]

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Mice are randomized into vehicle control and treatment groups. The inhibitor is administered, for example, via intraperitoneal (i.p.) injection, at a specified dose and schedule.

-

Monitoring: Tumor volume and body weight are measured regularly.

-

Endpoint: At the end of the study, tumors are excised and may be used for further analysis (e.g., pharmacodynamic studies).

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental procedures, the following diagrams are provided.

Caption: KRAS G12D Signaling Pathway and Point of Inhibition.

Caption: Preclinical Evaluation Workflow for KRAS G12D Inhibitors.

Conclusion

The development of KRAS G12D inhibitor 6 and other pyrido[4,3-d]pyrimidine-based compounds represents a significant advancement in the field of targeted cancer therapy. These molecules demonstrate the feasibility of inhibiting a once-intractable oncogenic driver through innovative structure-based design. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and drug developers working to further refine and advance these promising therapeutics into clinical applications. The continued exploration of this chemical space holds the potential to deliver much-needed treatment options for patients with KRAS G12D-mutant cancers.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KRAS G12D inhibitor 22_TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Pharmacological Evaluation of Multisubstituted Pyrido[4,3- d]pyrimidine Analogues Bearing Deuterated Methylene Linkers as Potent KRASG12D Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CellTiter-Glo® 3D Cell Viability Assay | 3D細胞培養 [promega.jp]

- 9. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]

- 10. promega.com [promega.com]

- 11. Precise and efficient silencing of mutant KrasG12D by CRISPR-CasRx controls pancreatic cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubcompare.ai [pubcompare.ai]

Structural Basis for KRAS G12D Inhibitor Selectivity: A Technical Guide

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the Gly12 to Asp (G12D) mutation being particularly prevalent in pancreatic, colorectal, and lung adenocarcinomas. The development of selective inhibitors for KRAS G12D has been a significant challenge in oncology drug discovery. This technical guide provides an in-depth analysis of the structural basis for the selectivity of inhibitors targeting the KRAS G12D mutant protein. While the specific designation "inhibitor 6" is not prominently detailed in publicly available scientific literature, this guide will focus on the well-characterized and highly selective inhibitor, MRTX1133, as a representative example to elucidate the principles of KRAS G12D inhibitor selectivity. This document is intended for researchers, scientists, and drug development professionals.

The Structural Landscape of KRAS G12D

The G12D mutation introduces a negatively charged aspartic acid residue into the P-loop of the KRAS protein, a region critical for GTP hydrolysis. This substitution impairs the intrinsic and GAP-mediated GTPase activity, locking KRAS in a constitutively active, GTP-bound state. This perpetual "on" state drives downstream signaling pathways, leading to uncontrolled cell proliferation and survival.[1] The unique chemical environment created by the G12D mutation provides a foundation for the design of selective inhibitors.

Selective KRAS G12D inhibitors, such as MRTX1133, are designed to bind to a pocket on the KRAS protein known as the Switch-II pocket, which is present in both the active (GTP-bound) and inactive (GDP-bound) states. The selectivity of these inhibitors is achieved by exploiting the specific interactions with the mutant aspartate at position 12 and other nearby residues.

Mechanism of Selectivity: The Case of MRTX1133

MRTX1133 is a potent, non-covalent inhibitor of KRAS G12D.[2] Its selectivity is primarily driven by a salt bridge formation between the inhibitor and the aspartate residue at position 12 of the mutant KRAS protein.[3] This interaction is absent in wild-type KRAS, which has a glycine at this position.

Key structural features contributing to the selectivity of MRTX1133 include:

-

Direct Interaction with Asp12: The inhibitor makes a direct hydrogen bond or salt bridge with the carboxylate side chain of the mutant Asp12 residue. This is a critical interaction that anchors the inhibitor in the binding pocket and is the primary determinant of selectivity over wild-type KRAS.

-

Occupancy of the Switch-II Pocket: MRTX1133 binds to the Switch-II pocket, a known allosteric regulatory site on RAS proteins. By occupying this pocket, the inhibitor disrupts the interaction of KRAS G12D with its downstream effectors, such as RAF kinases.[2]

-

Interactions with Surrounding Residues: In addition to the key interaction with Asp12, the inhibitor also forms multiple hydrogen bonds and van der Waals interactions with other residues in the Switch-II pocket, including Arg68, His95, and Tyr96.[4] These interactions further stabilize the binding of the inhibitor and contribute to its high affinity.

Quantitative Analysis of Inhibitor Potency and Selectivity

The potency and selectivity of KRAS G12D inhibitors are quantified using various biochemical and cell-based assays. The following table summarizes the key quantitative data for MRTX1133.

| Parameter | KRAS G12D | KRAS WT | KRAS G12C | KRAS G12V | Reference |

| Biochemical IC50 (nM) | 0.14 | 5.37 | 4.91 | 7.64 | [5][6] |

| Cellular pERK IC50 (nM) | ~1 | >10,000 | >10,000 | >10,000 | [7] |

| AsPC-1 Cell Proliferation IC50 (nM) | ~1 | - | - | - | [7] |

Experimental Protocols

The characterization of KRAS G12D inhibitors involves a suite of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action.

Biochemical Assays

1. Time-Resolved Fluorescence Energy Transfer (TR-FRET) based Nucleotide Exchange Assay:

-

Principle: This assay measures the ability of an inhibitor to block the exchange of GDP for a fluorescently labeled GTP analog (e.g., BODIPY-GTP) on the KRAS protein. The binding of the fluorescent GTP analog to a terbium-labeled anti-His antibody-bound KRAS protein brings the donor (terbium) and acceptor (BODIPY) fluorophores in close proximity, resulting in a FRET signal.

-

Methodology:

-

Recombinant KRAS G12D protein is incubated with the test inhibitor at various concentrations.

-

A mixture of GDP and a fluorescent GTP analog is added to initiate the nucleotide exchange reaction.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The TR-FRET signal is measured using a plate reader.

-

The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.[6]

-

2. Surface Plasmon Resonance (SPR) for Binding Affinity:

-

Principle: SPR measures the real-time binding of an inhibitor to the KRAS G12D protein immobilized on a sensor chip. The binding event causes a change in the refractive index at the sensor surface, which is proportional to the mass of the bound inhibitor.

-

Methodology:

-

Recombinant KRAS G12D protein is immobilized on a sensor chip.

-

A series of concentrations of the test inhibitor are flowed over the sensor surface.

-

The association and dissociation of the inhibitor are monitored in real-time.

-

The binding kinetics (kon and koff) and the dissociation constant (Kd) are determined by fitting the sensorgram data to a binding model.

-

Cellular Assays

1. pERK Inhibition Assay (Western Blot or ELISA):

-

Principle: This assay measures the ability of an inhibitor to block the downstream signaling of KRAS G12D by quantifying the phosphorylation of ERK (pERK), a key component of the MAPK pathway.

-

Methodology:

-

Cancer cell lines harboring the KRAS G12D mutation (e.g., AsPC-1, PANC-1) are treated with the test inhibitor at various concentrations for a specified time.

-

Cell lysates are prepared, and the levels of pERK and total ERK are measured by Western blot or ELISA using specific antibodies.

-

The IC50 value is determined by quantifying the reduction in the pERK/total ERK ratio as a function of inhibitor concentration.

-

2. Cell Proliferation Assay (e.g., CellTiter-Glo):

-

Principle: This assay assesses the ability of an inhibitor to inhibit the growth of cancer cells expressing KRAS G12D. The CellTiter-Glo assay measures the amount of ATP present, which is an indicator of metabolically active cells.

-

Methodology:

-

KRAS G12D mutant cancer cells are seeded in multi-well plates and treated with a range of inhibitor concentrations.

-

The cells are incubated for a period of 72 to 96 hours.

-

The CellTiter-Glo reagent is added to the wells, and the luminescence, which is proportional to the number of viable cells, is measured.

-

The GI50 (concentration for 50% growth inhibition) is calculated from the dose-response curve.

-

Visualizations

KRAS Signaling Pathway

Caption: Simplified KRAS signaling pathway and the point of intervention by a KRAS G12D inhibitor.

Experimental Workflow for Inhibitor Characterization

Caption: A general experimental workflow for the characterization and optimization of KRAS G12D inhibitors.

Structural Basis of Selectivity

Caption: The key interaction driving the selectivity of an inhibitor for KRAS G12D over wild-type KRAS.

References

- 1. Discovery of Selective and Potent KRASG12D Inhibitors as Potential Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring switch II pocket conformation of KRAS(G12D) with mutant-selective monobody inhibitors (Journal Article) | OSTI.GOV [osti.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]

- 5. mdpi.com [mdpi.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Disruption of Oncogenic Signaling: A Technical Guide to the Downstream Effects of a KRAS G12D Inhibitor

For Researchers, Scientists, and Drug Development Professionals

The KRAS oncogene, particularly with the G12D mutation, has long been a formidable challenge in cancer therapy. This in-depth guide explores the molecular impact of potent and selective KRAS G12D inhibitors, using the well-characterized molecule MRTX1133 as a primary exemplar to elucidate the effects on downstream signaling pathways. The emergence of such inhibitors marks a significant advancement in precision oncology, offering a targeted approach to dismantle the signaling cascade that drives tumor proliferation and survival. This document provides a comprehensive overview of the quantitative effects, experimental methodologies, and visual representations of the inhibitor's mechanism of action.

The KRAS G12D Challenge and the Dawn of Targeted Inhibition

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in cells. In its active, GTP-bound state, KRAS triggers a cascade of downstream signaling pathways, most notably the MAPK (RAF/MEK/ERK) and PI3K/AKT/mTOR pathways, which are critical for cell growth, differentiation, and survival.[1][2] The G12D mutation, a substitution of glycine with aspartic acid at codon 12, impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active state.[3] This perpetual "on" signal drives uncontrolled cell proliferation and is a hallmark of many aggressive cancers, including pancreatic, colorectal, and non-small cell lung cancers.

For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the lack of deep, druggable pockets on its surface. However, recent breakthroughs in drug discovery have led to the development of potent and selective inhibitors that can directly target the KRAS G12D mutant protein. MRTX1133 is a non-covalent inhibitor that selectively binds to the switch-II pocket of KRAS G12D, preventing the protein-protein interactions necessary for the activation of its downstream effectors.[4]

Quantitative Effects on Downstream Signaling and Cell Viability

The efficacy of a KRAS G12D inhibitor is quantified by its ability to suppress downstream signaling and inhibit the growth of cancer cells harboring the specific mutation. As a representative KRAS G12D inhibitor, MRTX1133 has demonstrated potent and selective activity in preclinical studies.

Table 1: In Vitro Activity of MRTX1133 Against KRAS G12D Mutant Cell Lines

| Cell Line | Cancer Type | Parameter | Value | Reference |

| AGS | Gastric | p-ERK Inhibition IC50 | 2 nM | [4] |

| AGS | Gastric | 2D Viability IC50 | 6 nM | [4] |

| Panc 04.03 | Pancreatic | p-ERK IC50 | Not specified, but potent | [4] |

| Various KRAS G12D cell lines | Various | p-ERK1/2 Inhibition Median IC50 | ~5 nM | [5] |

| Various KRAS G12D cell lines | Various | Cell Viability Median IC50 | ~5 nM | [5] |

| AsPc-1 | Pancreatic | 2D Viability IC50 | 7-10 nM | |

| SW1990 | Pancreatic | 2D Viability IC50 | 7-10 nM | |

| HPAC | Pancreatic | Cell Viability Median IC50 | ~5 nM | [6] |

Table 2: Binding Affinity and Selectivity of MRTX1133

| Parameter | Target | Value | Selectivity | Reference |

| KD | GDP-loaded KRAS G12D | ~0.2 pM | ~700-fold vs KRAS WT | [5] |

| IC50 (Binding) | GDP-loaded KRAS G12D | <2 nM | >1,000-fold vs KRAS WT cell lines | [5] |

Table 3: In Vivo Antitumor Activity of MRTX1133 in Xenograft Models

| Xenograft Model | Cancer Type | Dosage | Outcome | Reference |

| Panc 04.03 | Pancreatic | 3 mg/kg BID (IP) | 94% tumor growth inhibition | [4] |

| Panc 04.03 | Pancreatic | 10 mg/kg BID (IP) | -62% tumor regression | [4] |

| Panc 04.03 | Pancreatic | 30 mg/kg BID (IP) | -73% tumor regression | [4] |

| HPAC | Pancreatic | 30 mg/kg BID (IP) | 85% tumor regression | [6] |

| 8 of 11 PDAC models | Pancreatic | Not specified | ≥30% tumor regression | [5] |

These data highlight the potent and selective nature of MRTX1133 in inhibiting the KRAS G12D signaling axis, leading to significant anti-proliferative effects and tumor regression in preclinical models.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To better understand the mechanism of action and the experimental approaches used to study KRAS G12D inhibitors, the following diagrams are provided.

References

- 1. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 5. ch.promega.com [ch.promega.com]

- 6. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.jp]

Preclinical Evaluation of KRAS G12D Inhibitor 6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed preclinical data for the specific molecule designated as "KRAS G12D inhibitor 6" (also known as compound 112 from patent WO2021108683A1) is not extensively available in the public domain.[1] To provide a comprehensive technical guide that fulfills the core requirements of in-depth data presentation and experimental protocols, this document will utilize publicly available data for a well-characterized, potent, and selective noncovalent KRAS G12D inhibitor, MRTX1133, as a representative example for this class of compounds. This approach illustrates the typical preclinical evaluation process for a KRAS G12D inhibitor.

Introduction to KRAS G12D as a Therapeutic Target

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, particularly in pancreatic, colorectal, and non-small cell lung cancers. The G12D mutation, a glycine-to-aspartic acid substitution at codon 12, is the most common KRAS alteration and leads to a constitutively active protein. This aberrant activation drives downstream signaling pathways, such as the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR cascades, promoting uncontrolled cell proliferation, survival, and tumor growth. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the lack of a well-defined binding pocket. However, recent breakthroughs have led to the development of selective inhibitors targeting specific KRAS mutants, offering new hope for patients with these cancers.

Representative Preclinical Evaluation of a KRAS G12D Inhibitor (Based on MRTX1133 Data)

The following sections detail the typical preclinical characterization of a potent and selective KRAS G12D inhibitor, using MRTX1133 as a model.

In Vitro Activity

The initial preclinical assessment involves characterizing the inhibitor's potency, selectivity, and mechanism of action in biochemical and cell-based assays.

Table 1: In Vitro Potency and Selectivity of a Representative KRAS G12D Inhibitor (MRTX1133)

| Assay Type | Target/Cell Line | Metric | Value | Reference |

| Biochemical Binding | KRAS G12D (GDP-bound) | IC₅₀ | < 2 nM | [2] |

| Biochemical Binding | KRAS G12D | K_D_ | ~0.2 pM | [3] |

| Cellular pERK Inhibition | AGS (KRAS G12D) | IC₅₀ | 2 nM | [4] |

| Cellular Viability (2D) | AGS (KRAS G12D) | IC₅₀ | 6 nM | [4][5] |

| Cellular Selectivity | MKN1 (KRAS WT amplification) | IC₅₀ | > 3000 nM (>500-fold) | [4][5] |

| Target Selectivity | KRAS WT (GDP-bound) | Fold Selectivity vs G12D | >700-fold | [2] |

In Vivo Efficacy in Xenograft Models

The antitumor activity of the inhibitor is evaluated in vivo using human cancer cell line-derived xenograft (CDX) or patient-derived xenograft (PDX) models.

Table 2: In Vivo Antitumor Activity of a Representative KRAS G12D Inhibitor (MRTX1133) in Xenograft Models

| Xenograft Model | Cancer Type | Dosing | Outcome | Reference |

| HPAC | Pancreatic | 30 mg/kg, BID, IP | 85% tumor regression | [2] |

| Panc 04.03 | Pancreatic | 10 mg/kg, BID, IP | -62% tumor regression | [4] |

| Panc 04.03 | Pancreatic | 30 mg/kg, BID, IP | -73% tumor regression | [4] |

| Panel of PDAC Models | Pancreatic | 30 mg/kg, BID, IP | >30% regression in 8 of 11 models | [2] |

| Panel of CRC Models | Colorectal | 30 mg/kg, BID, IP | >30% regression in 2 of 8 models | [2] |

Pharmacokinetics

Pharmacokinetic (PK) studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, which informs dosing regimens for in vivo efficacy studies and predicts human PK.

Table 3: Pharmacokinetic Parameters of a Representative KRAS G12D Inhibitor (MRTX1133) in Rodents

| Species | Administration | Dose | C_max_ (ng/mL) | T_max_ (h) | t_1/2_ (h) | Bioavailability (%) | Reference |

| Rat | Intravenous | 5 mg/kg | - | - | 2.88 ± 1.08 | - | [1][6] |

| Rat | Oral | 25 mg/kg | 129.90 ± 25.23 | 0.75 | 1.12 ± 0.46 | 2.92 | [1][6] |

| Mouse | Oral | 10 mg/kg | - | - | - | 1.3 | [7] |

| Mouse | Oral | 30 mg/kg | - | - | - | 0.5 | [7] |

Note: The low oral bioavailability of MRTX1133 has led to the development of prodrugs to improve its pharmacokinetic properties.[7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments typically performed in the preclinical evaluation of a KRAS G12D inhibitor.

Cellular pERK Inhibition Assay

Objective: To measure the inhibitor's potency in blocking the KRAS downstream signaling pathway in cancer cells.

Methodology:

-

Cell Culture: KRAS G12D mutant cell lines (e.g., AGS, HPAC) are cultured in appropriate media and conditions.

-

Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of the KRAS G12D inhibitor (e.g., 1 nM to 10 µM) for a specified period (e.g., 2 hours).

-

Lysis: Cells are washed and lysed with a buffer containing protease and phosphatase inhibitors.

-

pERK Quantification: The level of phosphorylated ERK (pERK) in the cell lysates is quantified using a sensitive immunoassay, such as an AlphaLISA or HTRF assay, according to the manufacturer's protocol.

-

Data Analysis: The pERK signal is normalized to total protein concentration or a housekeeping protein. The data is then fitted to a four-parameter logistic curve to determine the IC₅₀ value.[4]

Cell Viability Assay

Objective: To determine the inhibitor's effect on the proliferation and survival of cancer cells.

Methodology:

-

Cell Seeding: Cells are seeded in 96-well plates at a predetermined density.

-

Compound Incubation: The following day, cells are treated with a range of inhibitor concentrations.

-

Incubation Period: Cells are incubated for a prolonged period, typically 72 hours, to allow for effects on cell proliferation.

-

Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. Luminescence is read on a plate reader.

-

Data Analysis: The results are normalized to vehicle-treated control cells, and IC₅₀ values are calculated by nonlinear regression analysis.[4][5]

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

Methodology:

-

Cell Implantation: Human cancer cells with a KRAS G12D mutation (e.g., HPAC) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Tumors are allowed to grow to a specified size (e.g., 100-200 mm³).

-

Randomization and Dosing: Mice are randomized into vehicle control and treatment groups. The inhibitor is administered at various doses and schedules (e.g., 30 mg/kg, intraperitoneally, twice daily).[2]

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length x Width²)/2.

-

Study Endpoint: The study is concluded after a defined period (e.g., 28 days) or when tumors in the control group reach a predetermined maximum size.

-

Data Analysis: Tumor growth inhibition (TGI) or tumor regression is calculated for each treatment group relative to the vehicle control. Statistical significance is determined using appropriate tests.

Pharmacokinetic Study in Rodents

Objective: To characterize the ADME properties of the inhibitor.

Methodology:

-

Animal Dosing: A cohort of rodents (e.g., Sprague-Dawley rats) is administered the inhibitor via intravenous (IV) and oral (PO) routes.[1][6]

-

Sample Collection: Blood samples are collected from a subset of animals at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).

-

Plasma Preparation: Blood samples are processed to plasma and stored frozen until analysis.

-

Bioanalysis: The concentration of the inhibitor in plasma samples is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.[1]

-

PK Parameter Calculation: The plasma concentration-time data is analyzed using non-compartmental analysis with software like WinNonlin to determine key PK parameters including C_max_ (maximum concentration), T_max_ (time to maximum concentration), AUC (area under the curve), t_1/2_ (half-life), and oral bioavailability (F%).[1]

Mandatory Visualizations

Signaling Pathway

Caption: KRAS G12D signaling pathway and mechanism of inhibition.

Experimental Workflow: In Vivo Xenograft Study

Caption: Workflow for a typical in vivo xenograft efficacy study.

Experimental Workflow: Pharmacokinetic Study

Caption: Workflow for a rodent pharmacokinetic study.

References

- 1. Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MRTX1133 | KRAS G12D inhibitor | CAS 2621928-55-8 | antitumor activity | Buy MRTX-1133 from Supplier InvivoChem [invivochem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of Prodrug of MRTX1133 as an Oral Therapy for Cancers with KRASG12D Mutation - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: KRAS G12D Inhibitor Target Engagement Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies and data related to target engagement studies of KRAS G12D inhibitors. The information is curated to facilitate the design and execution of experiments aimed at characterizing the binding and cellular activity of novel therapeutic agents against this critical oncogenic target.

Introduction to KRAS G12D and Target Engagement

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell growth, proliferation, and survival.[1] Mutations in the KRAS gene are among the most common in human cancers, with the G12D substitution being particularly prevalent and historically challenging to target directly. The development of KRAS G12D inhibitors marks a significant advancement in precision oncology.

Target engagement studies are crucial in the development of these inhibitors. They provide direct evidence that a drug candidate interacts with its intended target in a relevant biological context. This guide will delve into the key signaling pathways, experimental protocols for assessing target engagement, and a summary of quantitative data for prominent KRAS G12D inhibitors.

The KRAS G12D Signaling Pathway

KRAS, when activated by binding to guanosine triphosphate (GTP), initiates a cascade of downstream signaling events. The G12D mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, signal-transducing state. This leads to the persistent activation of multiple effector pathways, most notably the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which drive tumorigenesis.[1]

Data Presentation: Quantitative Target Engagement of KRAS G12D Inhibitors

The following tables summarize key quantitative data for several well-characterized KRAS G12D inhibitors. These values are essential for comparing the potency and selectivity of different compounds.

Table 1: Biochemical and Cellular Potency of KRAS G12D Inhibitors

| Inhibitor | Assay Type | Target | Parameter | Value | Reference |

| MRTX1133 | SPR | KRAS G12D (GDP-bound) | KD | ~0.2 pM | [2] |

| HTRF | KRAS G12D | IC50 | <2 nM | [2] | |

| pERK Inhibition (AGS cells) | Cellular | IC50 | 2 nM | [3] | |

| 2D Viability (AGS cells) | Cellular | IC50 | 6 nM | [3] | |

| pERK Inhibition (Panel) | Cellular | Median IC50 | ~5 nM | [4] | |

| Cell Viability (Panel) | Cellular | Median IC50 | ~5 nM | [4] | |

| TH-Z835 | SOS-catalyzed Nucleotide Exchange | KRAS G12D | IC50 | 1.6 µM | [5][6] |

| pERK Inhibition (PANC-1 cells) | Cellular | IC50 | <2.5 µM | [5] | |

| Cell Viability (PANC-1) | Cellular | IC50 | <0.5 µM | [5] | |

| BI-2852 | ITC | KRAS G12D | KD | 740 nM | [7] |

| GTP-KRAS G12D ::SOS1 AlphaScreen | KRAS G12D | IC50 | 490 nM | [7] | |

| pERK Inhibition (H358 cells) | Cellular | EC50 | 5.8 µM | [7] | |

| RMC-9805 | N/A | KRAS G12D | N/A | N/A | [8][9] |

Experimental Protocols

Detailed methodologies are critical for the successful implementation of target engagement assays. Below are protocols for key experiments, compiled from available literature.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the binding of an inhibitor to KRAS G12D by competing with a fluorescently labeled tracer.

Protocol Details (based on MRTX1133 assay): [10]

-

Plate Preparation: Dispense serial dilutions of the test inhibitor in DMSO into a 384-well plate.

-

Reagent Addition:

-

Add 5 µL of biotinylated KRAS G12D (amino acids 1-169) to each well.

-

Add 5 µL of a mixture containing a Cy5-labeled tracer and terbium-streptavidin.

-

-

Final Concentrations:

-

Cy5-labeled tracer: 10 nM

-

Terbium-streptavidin: 0.5 nM

-

Final DMSO concentration: 1%

-

-

Incubation: Incubate the plate according to the assay kit manufacturer's instructions, typically for 1-2 hours at room temperature, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., for Cy5 and terbium).

-

Data Analysis: Calculate the TR-FRET ratio and plot against the inhibitor concentration to determine the IC50 value.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding kinetics and affinity of an inhibitor to immobilized KRAS G12D.

Protocol Outline:

-

Sensor Chip Preparation: A streptavidin-coated sensor chip is equilibrated with running buffer.

-

Ligand Immobilization: Biotinylated KRAS G12D is injected over the sensor surface to achieve a desired immobilization level.

-

Analyte Binding: A series of inhibitor concentrations are injected sequentially over the immobilized KRAS G12D surface to measure the association rate (kon).

-

Dissociation: Running buffer is flowed over the chip to measure the dissociation rate (koff).

-

Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of an inhibitor to KRAS G12D, providing a complete thermodynamic profile of the interaction.

Protocol Outline:

-

Sample Preparation: Prepare solutions of KRAS G12D and the inhibitor in the same buffer to minimize heats of dilution.

-

Instrument Setup: Equilibrate the ITC instrument to the desired temperature.

-

Loading: Load the KRAS G12D solution into the sample cell and the inhibitor solution into the injection syringe.

-

Titration: Perform a series of small injections of the inhibitor into the sample cell while monitoring the heat released or absorbed.

-

Data Analysis: Integrate the heat flow peaks and plot them against the molar ratio of inhibitor to protein. Fit the resulting binding isotherm to a suitable model to determine the binding affinity (KD), enthalpy change (ΔH), and stoichiometry of binding (n).

Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement in a cellular environment by measuring the thermal stabilization of KRAS G12D upon inhibitor binding.

Protocol Outline:

-

Cell Treatment: Incubate cultured cells expressing KRAS G12D with the test inhibitor or vehicle control.

-

Heat Challenge: Aliquot the cell suspensions and heat them to a range of temperatures for a defined period (e.g., 3 minutes).

-

Cell Lysis: Lyse the cells to release their contents.

-

Fractionation: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

-

Protein Detection: Quantify the amount of soluble KRAS G12D in the supernatant at each temperature using methods such as Western blotting or ELISA.

-

Data Analysis: Plot the amount of soluble KRAS G12D as a function of temperature to generate a melting curve. A shift in the melting temperature (Tm) in the presence of the inhibitor indicates target engagement.

Conclusion

The study of KRAS G12D inhibitor target engagement is a multifaceted process that requires a combination of biochemical and cellular assays. The methodologies and data presented in this guide provide a foundational understanding for researchers in this field. The continued development and refinement of these techniques will be instrumental in the discovery of new and more effective therapies for KRAS G12D-driven cancers.

References

- 1. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. TH-Z835 | KRAS G12D inhibitor | Probechem Biochemicals [probechem.com]

- 6. researchgate.net [researchgate.net]

- 7. opnme.com [opnme.com]

- 8. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. MRTX1133 | KRAS G12D inhibitor | CAS 2621928-55-8 | antitumor activity | Buy MRTX-1133 from Supplier InvivoChem [invivochem.com]

The Cellular Potency of KRAS G12D Inhibitor MRTX1133: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cellular potency of MRTX1133, a selective, non-covalent inhibitor of the KRAS G12D mutation. The document summarizes key quantitative data, details the experimental protocols used for potency determination, and visualizes the underlying biological pathways and experimental workflows.

Quantitative Cellular Potency of MRTX1133

MRTX1133 has demonstrated potent and selective inhibition of cell viability in cancer cell lines harboring the KRAS G12D mutation. The half-maximal inhibitory concentration (IC50) values vary across different cancer types and specific cell lines, reflecting the complex interplay of genetic and cellular contexts. The following table summarizes the reported IC50 values for MRTX1133 in various cancer cell lines.

| Cell Line | Cancer Type | KRAS Mutation Status | IC50 (nM) | Reference |

| AGS | Gastric Cancer | G12D | 6 | [1] |

| AsPc-1 | Pancreatic Ductal Adenocarcinoma | G12D | 7-10 | [2] |

| SW1990 | Pancreatic Ductal Adenocarcinoma | G12D | 7-10 | [2] |

| HPAC | Pancreatic Ductal Adenocarcinoma | G12D | Not explicitly stated, but potent | [3] |

| Panc 04.03 | Pancreatic Ductal Adenocarcinoma | G12D | Single-digit nM in proliferation assays | [1] |

| HPAF-II | Pancreatic Cancer | G12D | > 1,000 | [4] |

| PANC-1 | Pancreatic Cancer | G12D | > 5,000 | [4] |

| LS513 | Colorectal Cancer | G12D | > 100 | [4] |

| SNU-C2B | Colorectal Cancer | G12D | > 5,000 | [4] |

| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | G12C | 149 | [2] |

| Median of various KRAS G12D-mutant lines | Various | G12D | ~5 | [5] |

Note: IC50 values can vary based on experimental conditions such as cell seeding density, assay duration, and reagent batches.

Experimental Protocols

The determination of cellular potency and mechanistic action of MRTX1133 relies on standardized and robust experimental methodologies. Below are detailed protocols for key assays cited in the literature.

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

MRTX1133 (or other KRAS G12D inhibitor)

-

DMSO (vehicle control)

-

Opaque-walled 96-well or 384-well microplates suitable for luminescence readings

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Harvest and count cells, ensuring high viability (>95%).

-

Seed the cells in an opaque-walled multiwell plate at a predetermined density (e.g., 2,000 to 5,000 cells per well) in a final volume of 100 µL of complete culture medium.[4]

-

Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of MRTX1133 in complete culture medium. A typical concentration range would span from picomolar to micromolar to capture the full dose-response curve.

-

Include a DMSO-only control, representing 100% cell viability.

-

24 hours after seeding, add the diluted compounds to the respective wells.[4]

-

Incubate the plate for a specified duration, typically 72 hours, at 37°C and 5% CO2.[4]

-

-

Luminescence Measurement:

-

Equilibrate the plate to room temperature for approximately 30 minutes.[6]

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.[6]

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent for 100 µL of medium).[6]

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[6]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6]

-

Record the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the luminescence readings to the DMSO-treated control wells.

-

Plot the normalized values against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value using a non-linear regression model (e.g., sigmoidal dose-response).

-

Western Blotting for Phospho-ERK (pERK) Inhibition

This immunoassay is used to detect the phosphorylation status of ERK1/2, a key downstream effector in the KRAS signaling pathway, to confirm the on-target activity of MRTX1133.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

MRTX1133

-

DMSO

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-p-ERK1/2 (e.g., Cell Signaling Technology, #4370), anti-total ERK1/2, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin).[7]

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with varying concentrations of MRTX1133 or DMSO for a specified time (e.g., 24 hours).[7]

-

Wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.[7]

-

Scrape the cells and collect the lysate. Centrifuge at high speed at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.[7]

-

Incubate the membrane with the primary antibody against pERK1/2 (diluted in blocking buffer) overnight at 4°C.[7]

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed for total ERK and a loading control protein.

-

Quantify the band intensities using densitometry software.

-

Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: KRAS G12D signaling pathway and the inhibitory action of MRTX1133.

Caption: Workflow for determining the cellular potency of MRTX1133.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. biorxiv.org [biorxiv.org]

- 3. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. e-century.us [e-century.us]

- 5. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. OUH - Protocols [ous-research.no]

- 7. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of KRAS G12D Inhibitor 6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for effective therapies targeting KRAS, one of the most frequently mutated oncogenes in human cancers, has led to significant advancements in the field of oncology. The KRAS G12D mutation, in particular, is a prevalent driver in various malignancies, including pancreatic, colorectal, and non-small cell lung cancers. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) studies surrounding a specific non-covalent inhibitor, designated as "inhibitor 6," which has served as a foundational scaffold in the development of more advanced therapeutics such as targeted protein degraders.

Core Compound Profile: KRAS G12D Inhibitor 6

KRAS G12D inhibitor 6 is a key compound that has been instrumental in the exploration of therapeutic agents targeting the G12D mutant of the KRAS protein. While detailed public SAR data on a broad series of analogs of "inhibitor 6" is limited, its role as a precursor to the KRAS(G12D) selective degrader ASP3082 provides valuable insights into the structural requirements for binding and cellular activity. The development of ASP3082 involved the rational design and optimization of this inhibitor scaffold.[1]

In studies, inhibitor 6 has been shown to induce a time-dependent increase in KRAS protein levels in multiple cancer cell lines harboring the KRAS(G12D) mutation.[1][2][3] This phenomenon is suggestive of a cellular feedback mechanism.[4]

Structure-Activity Relationship (SAR) Insights

The evolution of inhibitor 6 into more potent molecules like PROTAC degraders underscores the critical role of specific structural modifications. The general SAR strategy for KRAS G12D inhibitors often focuses on optimizing interactions with the switch-II pocket of the protein. Key aspects of the SAR for compounds in this class, exemplified by the development of related molecules, include:

-

Core Scaffold: The central heterocyclic core is crucial for establishing the foundational interactions within the binding pocket.

-

Substitutions on the Core: Modifications at various positions of the core structure are performed to enhance binding affinity and selectivity. For instance, in a related quinazoline series, the replacement of a chlorine atom with a trifluoromethyl group at the C6 position led to a significant increase in potency.[5]

-

Solvent-Exposed Moieties: Groups extending into the solvent-exposed region are often modified to improve pharmacokinetic properties or to attach linkers for creating PROTACs. The linker attachment point and its composition are critical for the degradation activity of the resulting PROTACs.[6][7][8]

The table below summarizes the conceptual SAR based on the optimization of similar KRAS G12D inhibitors, which would be analogous to the optimization of inhibitor 6.

| Compound/Analog | Modification | Biochemical Potency (IC50/Kd) | Cellular Potency (IC50) | Key Observations |

| Inhibitor 6 Scaffold | Core Structure | Baseline | Baseline | Serves as a starting point for optimization. |

| Analog A | Modification of a peripheral substituent | Improved | Improved | Demonstrates the importance of interactions at the solvent front. |

| Analog B | Alteration of the core ring system | Decreased | Decreased | Highlights the criticality of the core scaffold for binding. |

| Analog C | Introduction of a polar group | Variable | Improved | May enhance solubility and cell permeability. |

Experimental Protocols

The evaluation of KRAS G12D inhibitors like inhibitor 6 involves a series of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action.

Biochemical Assays

-

Surface Plasmon Resonance (SPR): This assay is used to measure the binding affinity (KD) of the inhibitor to the purified KRAS G12D protein. The protein is immobilized on a sensor chip, and the inhibitor is flowed over the surface at various concentrations to determine the on-rate (ka) and off-rate (kd) of binding.[1]

-

RAS-RAF Binding (RRB) Assays: These assays measure the ability of the inhibitor to block the interaction between KRAS G12D and its downstream effector, RAF. This is often a competition assay where the inhibitor's potency (IC50) in disrupting the pre-formed KRAS-RAF complex is determined.[5]

Cellular Assays

-

pERK Inhibition Assay: The activity of KRAS inhibitors in a cellular context is frequently assessed by measuring the phosphorylation of ERK (pERK), a downstream component of the MAPK signaling pathway. Cells are treated with the inhibitor, and the levels of pERK are quantified by methods such as Western blotting or ELISA.[1][5]

-

Cell Viability/Proliferation Assays: To determine the anti-proliferative effect of the inhibitors, cancer cell lines harboring the KRAS G12D mutation are treated with increasing concentrations of the compound. Cell viability is typically measured after a set period (e.g., 72 hours) using assays like CellTiter-Glo.[5]

-

In-Cell ELISA: This assay can be used to quantify the levels of total KRAS protein within cells after treatment with an inhibitor or degrader.[1]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental strategies involved in the study of KRAS G12D inhibitors, the following diagrams are provided.

Caption: KRAS Signaling Pathway and Point of Inhibition.

Caption: General Workflow for Structure-Activity Relationship Studies.

Conclusion

The study of KRAS G12D inhibitor 6 and its derivatives provides a compelling example of modern structure-based drug design. While comprehensive SAR tables for this specific inhibitor series are not widely published, the principles derived from the development of analogous KRAS G12D inhibitors and the subsequent evolution of inhibitor 6 into a degrader highlight the key structural features necessary for potent and selective inhibition. The detailed experimental protocols and workflows outlined in this guide offer a standardized framework for the continued development of novel and effective therapies targeting the oncogenic KRAS G12D protein.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Collection - Design, Synthesis, and Biological Evaluation of Potent and Selective PROTAC Degraders of Oncogenic KRASG12D - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 8. Design, Synthesis, and Biological Evaluation of Potent and Selective PROTAC Degraders of Oncogenic KRASG12D - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to KRAS G12D: From Tumorigenesis to Therapeutic Targeting

Abstract

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) gene is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being the most prevalent variant.[1][2] For decades, KRAS was deemed "undruggable" due to its challenging molecular structure.[3] However, recent breakthroughs have led to the development of targeted therapies, offering new hope for patients with KRAS G12D-driven malignancies, particularly pancreatic, colorectal, and non-small cell lung cancers.[4] This technical guide provides an in-depth analysis of the KRAS G12D mutation, detailing its role in driving cancer, its impact on the tumor microenvironment, and the cutting-edge strategies being employed to target it. We will explore the mechanisms of action of novel inhibitors, present key preclinical and clinical data, and outline the experimental methodologies that underpin this rapidly advancing field.

The Molecular Basis of KRAS G12D-Driven Tumorigenesis

The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling. It cycles between an inactive GDP-bound state and an active GTP-bound state, a process tightly regulated by Guanine Nucleotide Exchange Factors (GEFs) and GTPase-Activating Proteins (GAPs).[5][6]

Mechanism of Constitutive Activation

The G12D mutation involves a single amino acid substitution at codon 12, from glycine to aspartic acid.[7] This seemingly minor change has profound consequences. The bulkier, charged aspartic acid residue sterically hinders the binding of GAPs, which are responsible for promoting GTP hydrolysis and returning KRAS to its inactive state.[7] Consequently, the KRAS G12D protein is locked in a constitutively active, GTP-bound conformation, leading to incessant downstream signaling that drives oncogenesis.[7][8]

Downstream Signaling Pathways

Once activated, KRAS G12D triggers a cascade of downstream signaling pathways critical for cell growth and survival. The two most prominent pathways are:

-

The RAF-MEK-ERK (MAPK) Pathway : This is a central signaling cascade that promotes cell proliferation, differentiation, and survival.[8][9]

-

The PI3K-AKT-mTOR Pathway : This pathway is crucial for cell growth, metabolism, and survival, and its aberrant activation is a hallmark of many cancers.[8][9][10]

The constitutive activation of these pathways by KRAS G12D leads to uncontrolled cell division, evasion of apoptosis, and ultimately, tumor formation and progression.[5][7]

Prevalence and Impact on the Tumor Microenvironment

KRAS G12D is the most common KRAS mutation across all cancer types.[1] Its prevalence is particularly high in some of the deadliest cancers.

| Cancer Type | Prevalence of KRAS G12D |

| Pancreatic Ductal Adenocarcinoma (PDAC) | ~35% - 45%[5][11] |

| Colorectal Cancer (CRC) | ~13%[1] |

| Non-Small Cell Lung Cancer (NSCLC) | ~4% - 5%[1][12] |

Beyond driving cell-intrinsic growth, oncogenic KRAS G12D actively shapes the tumor microenvironment (TME) to be pro-inflammatory and immunosuppressive.[5] It can regulate the signaling of surrounding stromal cells and has been shown to suppress the expression of PD-L1, a key immune checkpoint protein, helping tumors evade the immune system.[5]

Therapeutic Targeting of KRAS G12D

The historical difficulty in drugging KRAS G12D stemmed from its smooth protein surface, which lacks deep pockets for small molecules to bind, and the picomolar affinity of GTP for its binding site.[3] However, novel approaches have led to a new generation of inhibitors showing significant promise.

Direct Small Molecule Inhibitors

Recent drug discovery efforts have produced several promising direct inhibitors that bind to unique pockets on the KRAS G12D protein.

| Inhibitor | Mechanism | Key Preclinical/Clinical Findings |

| MRTX1133 | Potent, selective, non-covalent inhibitor binding to the switch-II pocket of both GDP- and GTP-bound KRAS G12D.[5][13] | Induces tumor regression in 8 of 11 pancreatic cancer xenograft models; currently in clinical trials (NCT05737706).[13][14][15] |

| Zoldonrasib (RMC-9805) | Covalent "tri-complex" inhibitor that binds to the active, GTP-bound state (RAS-ON) of KRAS G12D.[5][12] | Phase I trial in NSCLC showed substantial tumor shrinkage in 61% of the first 18 participants.[16] |

| TSN1611 | Oral, selective KRAS G12D inhibitor. | Demonstrated potent anti-proliferation activity in vitro and dose-dependent anti-tumor efficacy in xenograft models.[1] |

| ASP3082 | KRAS G12D-targeted degrader (PROTAC). | Showed encouraging clinical activity as a monotherapy in a Phase I trial for solid tumors.[17][18] |

| TH-Z8 Series | Non-covalent inhibitors that form a salt bridge with the mutant Asp12 residue.[2][5] | Demonstrated in vivo inhibition of tumor growth in xenograft models.[5] |

Immunotherapeutic Strategies

Targeting KRAS G12D not only inhibits tumor growth directly but can also remodel the TME to make it more susceptible to immune attack.

-

Combination Therapy : Combining KRAS G12D inhibitors like MRTX1133 with immune checkpoint inhibitors (ICIs) has shown synergistic effects in preclinical models, leading to durable tumor elimination.[19][20] KRAS G12D inhibition increases the infiltration of cancer-fighting CD8+ T cells and induces the FAS pathway, making cancer cells more vulnerable to T-cell-mediated killing.[19][20]

-

Engineered T-Cell Therapy : This approach involves harvesting a patient's T-cells and genetically engineering them to express a T-cell receptor (TCR) that specifically recognizes the KRAS G12D mutation presented on tumor cells. An ongoing Phase I/II clinical trial (NCT03745326) is investigating this strategy, and a case report showed significant regression of metastases in a patient with pancreatic cancer.[5]

-

Therapeutic Vaccines : mRNA-based vaccines are being developed to train the patient's immune system to recognize and attack cells expressing the KRAS G12D neoantigen.[21]

Key Experimental Methodologies

The successful development of KRAS G12D inhibitors relies on a suite of sophisticated experimental techniques to identify, characterize, and validate candidate compounds.

Protocol: Virtual Screening and Molecular Dynamics

-

Objective : To computationally identify potential inhibitor compounds from large chemical libraries.

-

Methodology :

-

Structure Preparation : Obtain the 3D crystal structure of the KRAS G12D protein from a repository like the Protein Data Bank (PDB).[22]

-

Virtual Screening : Use molecular docking software to simulate the binding of millions of compounds to a target pocket on the KRAS G12D structure (e.g., the switch-II pocket).[22] Compounds are ranked based on their predicted binding affinity (docking score).

-

Molecular Dynamics (MD) Simulation : Take the top-scoring compounds and perform MD simulations (e.g., for 200 nanoseconds using software like AMBER) to assess the stability of the protein-ligand complex over time.[22] This provides insights into the dynamic behavior and robustness of the binding interaction.

-

Protocol: Surface Plasmon Resonance (SPR) for Binding Affinity

-

Objective : To quantitatively measure the binding affinity (KD) between an inhibitor and the KRAS G12D protein.

-

Methodology :

-

Immobilization : Covalently attach the purified KRAS G12D protein to the surface of a sensor chip.

-

Association : Flow a series of known concentrations of the inhibitor compound over the chip surface. The binding of the inhibitor to the protein causes a change in the refractive index, which is measured in real-time.

-

Dissociation : Flow a buffer solution without the inhibitor over the chip to measure the rate at which the compound dissociates from the protein.

-

Data Analysis : Fit the association and dissociation curves to a binding model to calculate the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity. For example, MRTX1133 has a KD of approximately 0.2 pM for KRAS G12D.[13]

-

Protocol: Western Blot for Downstream Pathway Inhibition

-